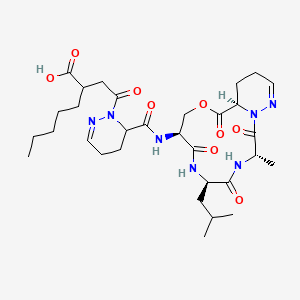
Microxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Microxine is a natural product found in Microxina with data available.
Wissenschaftliche Forschungsanwendungen
Microxine as a Cdc2 Kinase Inhibitor
Microxine, isolated from the Australian marine sponge Microxina species, is identified as a new purine derivative. It exhibits the ability to inhibit cdc2 kinase activity, albeit weakly, with an IC(50) of 13 μM. This highlights its potential application in regulating cell cycle processes and possibly cancer research, given the role of cdc2 kinase in cell division (Killday et al., 2001).
Microarray Technologies in Biomedical Research
Although not directly about Microxine, it's important to note the broader context of microarray technologies in medical applications. These technologies are anticipated to significantly contribute to pharmaceutical development, disease diagnosis, and therapeutic intervention monitoring. They represent a pivotal advancement in understanding drug interactions and disease mechanisms (Petricoin et al., 2002).
Microbiome Study Methodologies
Research methodologies in microbiome studies are essential for understanding interactions between microorganisms and their environments, including potential applications for Microxine. These methodologies help in understanding biological processes and metabolic pathways, crucial for the effective use of compounds like Microxine in therapeutic contexts (Goodrich et al., 2014).
Omics Approaches in Microalgal Applications
Omics-based tactics in microalgal research provide insights into biosynthesis and metabolic flux regulation, which are relevant in understanding and applying compounds like Microxine. Understanding these metabolic pathways is crucial for their potential therapeutic applications (Mishra et al., 2019).
Use and Analysis of Microarray Data in Drug Discovery
Microarray data analysis significantly impacts drug discovery and development, including understanding the molecular interactions of compounds like Microxine. This technology aids in identifying genetic networks and drug response markers, essential for pharmaceutical research (Butte, 2002).
Eigenschaften
Produktname |
Microxine |
|---|---|
Molekularformel |
C8H11N5O4S |
Molekulargewicht |
273.27 g/mol |
IUPAC-Name |
2-[(7-methyl-8-oxo-9H-purin-6-yl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C8H11N5O4S/c1-13-5-6(9-2-3-18(15,16)17)10-4-11-7(5)12-8(13)14/h4H,2-3H2,1H3,(H,15,16,17)(H2,9,10,11,12,14) |
InChI-Schlüssel |
OTYWCUOKKIHICD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(NC1=O)N=CN=C2NCCS(=O)(=O)O |
Synonyme |
microxine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



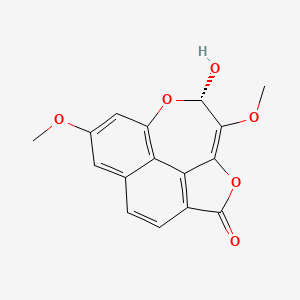
![Resorcin[4]arene](/img/structure/B1245682.png)
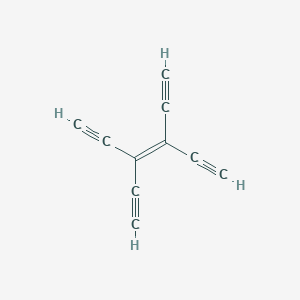
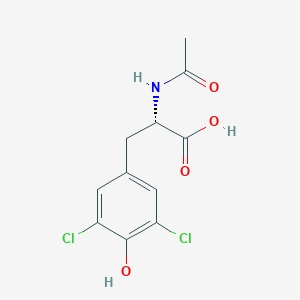


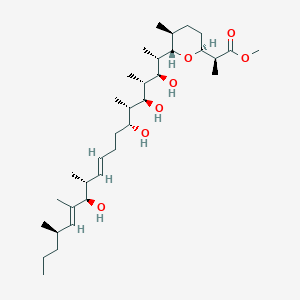
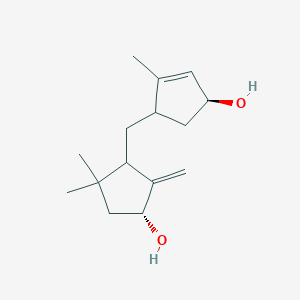
![(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione](/img/structure/B1245694.png)

![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)


